molecular formula C10H13Cl2N B1460504 C-(5-Chloro-indan-1-yl)-methylamine hydrochloride CAS No. 1965309-39-0

C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

Cat. No.: B1460504
CAS No.: 1965309-39-0
M. Wt: 218.12 g/mol
InChI Key: UGDYOTLHTTVFLE-UHFFFAOYSA-N
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Description

C-(5-Chloro-indan-1-yl)-methylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of a chlorine atom at the 5th position and a methylamine group attached to the indane structure makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-indan-1-one.

    Reduction: The 5-chloro-indan-1-one is reduced to 5-chloro-indan-1-yl-methanol using a reducing agent such as sodium borohydride.

    Amination: The 5-chloro-indan-1-yl-methanol is then subjected to a reductive amination reaction with methylamine in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: C-(5-Chloro-indan-1-yl)-methylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of indan-1-one derivatives.

    Reduction: Formation of indan-1-yl-methylamine derivatives.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

Chemistry: C-(5-Chloro-indan-1-yl)-methylamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a precursor in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of indane derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloro-indan-1-yl-methanol
  • 5-Chloro-indan-1-one
  • Indan-1-yl-methylamine

Comparison: C-(5-Chloro-indan-1-yl)-methylamine hydrochloride is unique due to the presence of both a chlorine atom and a methylamine group on the indane structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDYOTLHTTVFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Reactant of Route 2
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Reactant of Route 3
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Reactant of Route 4
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Reactant of Route 5
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride
Reactant of Route 6
C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

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